molecular formula C19H19F3N6O B5536975 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B5536975
M. Wt: 404.4 g/mol
InChI Key: JGHUYCZJUVILHS-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that are being explored for their unique molecular structures and potential applications in various fields. The specific compound has been synthesized and characterized in several studies.

Synthesis Analysis

  • Dolzhenko et al. (2006) described the synthesis of related pyrimidine compounds, which could offer insights into the synthetic pathways for the compound (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

  • The study by Deng et al. (2010) examined the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is relevant to understanding the molecular structure of our compound (Deng, Cao, Cai, Li, & Chen, 2010).

Chemical Reactions and Properties

  • Balewski and Kornicka (2021) synthesized a guanidine derivative with a complex structure, providing insights into the chemical reactivity of similar compounds (Balewski & Kornicka, 2021).

Physical Properties Analysis

  • The crystal structure and intermolecular interactions, as discussed in studies like that of Hu, Zhu, and Chen (2007), are crucial for understanding the physical properties of such compounds (Hu, Zhu, & Chen, 2007).

Chemical Properties Analysis

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the broader class of chemicals related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide. These compounds were synthesized and screened for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antimycobacterial Activity

Another study focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity. This work highlights the potential of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in treating tuberculosis, particularly drug-resistant strains, offering a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).

Cardiac Electrophysiological Activity

Compounds with a 1H-imidazol-1-yl moiety, similar to the compound , have been investigated for their cardiac electrophysiological activity. These studies suggest that such compounds can exhibit class III electrophysiological activity, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Antibacterial and Antioxidant Activity

A series of compounds including 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines were synthesized and evaluated for their antibacterial and in vitro antioxidant activities. Such research underscores the versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in developing new therapeutic agents (Maheswaran et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs containing imidazole rings work by inhibiting the production of certain enzymes .

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-6-7-24-18(29)14-4-3-5-15(8-14)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,24,29)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHUYCZJUVILHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

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